Cas no 1805184-82-0 (Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate)

Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of a reactive bromomethyl group facilitates further functionalization, while the difluoromethyl and cyano substituents enhance its potential as a building block for bioactive compounds. The ethyl ester moiety improves solubility and handling in organic reactions. This compound is particularly valuable in the development of fluorinated heterocycles, offering a balance of reactivity and stability for selective transformations. Its structural features make it suitable for applications in medicinal chemistry, where precise molecular modifications are required. Proper handling under inert conditions is recommended due to its sensitivity.
Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate structure
1805184-82-0 structure
Product name:Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate
CAS No:1805184-82-0
MF:C12H11BrF2N2O2
MW:333.128749132156
CID:4880306

Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate
    • Inchi: 1S/C12H11BrF2N2O2/c1-2-19-11(18)4-8-7(6-16)3-9(12(14)15)17-10(8)5-13/h3,12H,2,4-5H2,1H3
    • InChI Key: WVXYLIOAJGTTKZ-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C#N)C=C(C(F)F)N=1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 359
  • XLogP3: 2
  • Topological Polar Surface Area: 63

Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038112-250mg
Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate
1805184-82-0 95%
250mg
$940.80 2022-04-01
Alichem
A029038112-1g
Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate
1805184-82-0 95%
1g
$2,952.90 2022-04-01
Alichem
A029038112-500mg
Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate
1805184-82-0 95%
500mg
$1,752.40 2022-04-01

Additional information on Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate

Research Brief on Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS: 1805184-82-0)

The compound Ethyl 2-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS: 1805184-82-0) has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery. This pyridine derivative, characterized by its bromomethyl, cyano, and difluoromethyl functional groups, offers unique reactivity patterns that make it valuable for the synthesis of biologically active molecules.

Recent studies have focused on exploring the synthetic utility of this compound in medicinal chemistry applications. The presence of multiple reactive sites allows for diverse chemical transformations, particularly in the development of kinase inhibitors and other small molecule therapeutics. The difluoromethyl group, in particular, has been noted for its ability to modulate the pharmacokinetic properties of resulting drug candidates.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a precursor for the synthesis of novel pyridine-based inhibitors targeting protein kinases involved in inflammatory pathways. The bromomethyl group served as a key handle for further functionalization through nucleophilic substitution reactions, while the cyano group provided an additional site for structural diversification.

Another significant application has been reported in the field of agrochemical research, where derivatives of this compound have shown promising activity as fungicides. The difluoromethyl moiety appears to enhance both the biological activity and metabolic stability of these compounds, addressing key challenges in crop protection chemistry.

From a synthetic chemistry perspective, recent advances have improved the preparation of this compound, with several research groups reporting optimized procedures that enhance yield and purity. These methodological improvements are particularly important given the compound's increasing use in high-throughput screening libraries and combinatorial chemistry approaches.

Safety and handling considerations for this compound have also been a focus of recent research. The bromomethyl group presents certain reactivity hazards, prompting investigations into safer handling protocols and alternative synthetic routes that maintain the compound's utility while reducing potential risks in laboratory settings.

Looking forward, the unique combination of functional groups in this pyridine derivative suggests continued relevance in drug discovery efforts. Its ability to serve as a scaffold for both medicinal chemistry and materials science applications makes it a compound of significant interest across multiple research domains. Future studies are expected to explore its potential in targeted protein degradation strategies and as a component in novel pharmaceutical formulations.

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